molecular formula BiGdO5Ru B1623615 Bismuth gadolinium ruthenium oxide CAS No. 65229-21-2

Bismuth gadolinium ruthenium oxide

カタログ番号: B1623615
CAS番号: 65229-21-2
分子量: 547.3 g/mol
InChIキー: WOYMOEPQJDUUJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bismuth gadolinium ruthenium oxide (BiGdRuO) is a complex oxide material combining bismuth (Bi), gadolinium (Gd), and ruthenium (Ru). Bismuth oxides are known for their high electrical conductivity (10⁻³ S/cm) and photoelectrochemical activity . Gadolinium oxide (Gd₂O₃) is widely used in medical imaging due to its paramagnetic properties , and ruthenium oxides exhibit exceptional catalytic and electrochemical stability . BiGdRuO likely inherits synergistic properties from these components, making it a candidate for advanced applications in energy conversion, catalysis, and biomedicine.

特性

CAS番号

65229-21-2

分子式

BiGdO5Ru

分子量

547.3 g/mol

IUPAC名

bismuth;gadolinium(3+);oxygen(2-);ruthenium(4+)

InChI

InChI=1S/Bi.Gd.5O.Ru/q2*+3;5*-2;+4

InChIキー

WOYMOEPQJDUUJI-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Gd+3].[Bi+3]

正規SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Gd+3].[Bi+3]

他のCAS番号

65229-21-2

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Compositional Differences

  • Bismuth Vanadate (BiVO₄): Monoclinic crystal structure with visible-light-driven photocatalytic activity. Used in solar water splitting, achieving photocurrent densities of ~2.8 mA/cm² .
  • Bismuth Oxide (Bi₂O₃): Polymorphic (α, β, γ, δ phases) with high ionic conductivity (δ-Bi₂O₃: 1 S/cm at 750°C). Applications include solid oxide fuel cells and sensors .
  • Gadolinium Oxide (Gd₂O₃): Cubic structure; used in MRI contrast agents and radiation therapy due to its high X-ray attenuation .
  • Ruthenium Oxide (RuO₂): Rutile structure with metallic conductivity (10⁴ S/cm). Key material for supercapacitors and chlorine evolution catalysis .
  • Bismuth Gadolinium Oxide (BiGdO₃): Perovskite-like structure; demonstrated as a theranostic nanoparticle for dual-modal imaging (CT/MRI) and radiosensitization .

Photoelectrochemical Performance

Compound Photocurrent Density (mA/cm²) Stability (Retention after 3h) Key Application
BiVO₄/WO₃ 2.8 95% Solar H₂/Cl₂ production
Bi₂O₃ (δ-phase) N/A Thermally stable up to 750°C Solid electrolytes
RuO₂ N/A Stable in acidic/oxidative environments Electrocatalysis
BiGdO₃ N/A Biocompatible in vivo Medical imaging/therapy

Key Findings:

  • BiVO₄/WO₃ excels in solar-driven H₂/Cl₂ generation but requires protective coatings (e.g., WO₃) to mitigate photocorrosion .
  • RuO₂ outperforms Bi₂O₃ in conductivity and catalytic activity but is cost-prohibitive for large-scale applications .
  • BiGdO₃ uniquely combines diagnostic (imaging) and therapeutic (radiation enhancement) functionalities, a feature absent in other bismuth or ruthenium oxides .

Stability and Environmental Tolerance

  • BiVO₄: Degrades rapidly in acidic media without protective layers (e.g., WO₃), losing 90% photocurrent within 10 cycles .
  • Bi₂O₃: δ-phase stable at high temperatures but prone to phase transitions below 650°C .
  • RuO₂: Retains >90% electrochemical activity in harsh conditions (pH 1, 4 M NaCl) .
  • BiGdRuO (Inferred): Expected stability between Bi₂O₃ and RuO₂, with Gd enhancing radiation resistance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。